Product packaging for 7-Fluoro-2H-chromen-2-one(Cat. No.:CAS No. 71428-25-6)

7-Fluoro-2H-chromen-2-one

Cat. No.: B2472271
CAS No.: 71428-25-6
M. Wt: 164.135
InChI Key: YBRGCOPGNVPCSK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Coumarin (B35378) Research

The story of coumarins, the parent class of 7-Fluoro-2H-chromen-2-one, began in 1820 when the simplest member, coumarin, was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. who.intwikipedia.orgnih.govfrontiersin.orgnih.gov Initially mistaken for benzoic acid, its unique identity was later confirmed, and the name "coumarin" was derived from the French word for the tonka bean, "coumarou". wikipedia.orgnih.gov A significant milestone in coumarin chemistry was its first successful laboratory synthesis by English chemist William Henry Perkin in 1868. wikipedia.org

Coumarins are classified chemically as benzopyrones, featuring a benzene (B151609) ring fused to an α-pyrone ring. frontiersin.orgnih.gov This core structure is found in a vast array of natural products, with over 1300 different coumarins identified as secondary metabolites in plants, fungi, and bacteria. who.intnih.gov The widespread natural occurrence and the diverse biological activities exhibited by these compounds—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—have fueled extensive research for over two centuries. frontiersin.orgnih.govnih.govresearchgate.netnih.govfrontiersin.org This has led to the development of numerous synthetic methodologies, such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions, to create a multitude of derivatives. researchgate.netnih.gov The inherent versatility of the coumarin scaffold has established it as a "privileged structure" in medicinal chemistry, continually inspiring the design of new therapeutic and diagnostic agents. frontiersin.orgfrontiersin.orgacs.org

Significance of Fluorination in Chromen-2-one Scaffolds

The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry. chemistryworld.combenthamscience.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological profile of a molecule. nih.govnih.govresearchgate.net When applied to the chromen-2-one (coumarin) scaffold, fluorination can lead to significant enhancements in several key parameters.

Judicious placement of fluorine can increase a compound's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its duration of action. benthamscience.comnih.gov Furthermore, fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can in turn improve a molecule's bioavailability and potency. nih.govresearchgate.net Fluorination often increases lipophilicity, which can enhance membrane permeability and absorption. nih.govresearchgate.net The introduction of fluorine can also create new non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, leading to improved binding affinity and selectivity. nih.govnih.gov These modifications have been successfully exploited in the development of fluorinated coumarins for various applications, including as antifungal agents, monoamine oxidase (MAO) inhibitors, and fluorescent probes for bioimaging. nih.govacs.orgnih.gov

Scope and Research Trajectory of this compound Studies

Research on this compound and its derivatives represents a specific trajectory within the broader field of fluorinated coumarins. The focus on the 7-position of the coumarin ring is significant, as substitutions at this position are known to critically influence the molecule's fluorescent properties and biological activity. The availability of this compound from various chemical suppliers indicates its utility as a foundational building block for the synthesis of more complex molecules in research settings. chemscene.comalfa-chemistry.comsigmaaldrich.com

Investigations into this specific compound and its close analogues have spanned several areas. Crystallographic studies have been conducted on derivatives of this compound to precisely determine their three-dimensional molecular structure, which is crucial for understanding structure-activity relationships. researchgate.netnih.goviucr.org For instance, the crystal structure of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate has been elucidated, revealing a nearly planar 2H-chromene ring system. researchgate.netnih.goviucr.org

Synthetic chemistry research has explored methods to prepare 7-fluoro-coumarin derivatives and utilize them as precursors for compounds with potential biological applications. nih.govresearchgate.net For example, fluorinated 7-hydroxycoumarin derivatives have been synthesized and evaluated for their antifungal activity. nih.gov While much of the research has focused on creating derivatives, studies on closely related compounds like 3-acetyl-7-fluoro-2H-chromen-2-one highlight the potential for this scaffold to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The ongoing synthesis of novel derivatives, such as those used for creating selective PET tracers for monoamine oxidase-B (MAO-B), demonstrates the continued interest and evolving research trajectory for this class of fluorinated coumarins. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FO2 B2472271 7-Fluoro-2H-chromen-2-one CAS No. 71428-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGCOPGNVPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 2h Chromen 2 One and Its Derivatives

Established Synthetic Pathways to Fluorinated Chromen-2-ones

The primary synthetic routes for fluorinated coumarins involve classic condensation and rearrangement reactions, adapted to incorporate fluorine-containing starting materials. These methods allow for the regioselective placement of the fluorine atom, most commonly at the 7-position, by starting with appropriately substituted phenols or benzaldehydes.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized and straightforward method for synthesizing coumarins. researchgate.netiiste.org The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. semanticscholar.orgslideshare.net To synthesize 7-fluoro-substituted coumarins, 3-fluorophenol (B1196323) is used as the phenolic starting material. The reaction with a β-ketoester, such as ethyl acetoacetate, leads to the formation of the coumarin (B35378) ring system through transesterification followed by intramolecular electrophilic aromatic substitution and dehydration. slideshare.netyoutube.com Various acid catalysts can be employed, including concentrated sulfuric acid, polyphosphoric acid (PPA), and solid acid catalysts like nano-crystalline sulfated-zirconia. youtube.comderpharmachemica.com The use of solid acid catalysts or microwave irradiation can lead to improved yields and shorter reaction times. derpharmachemica.comnih.gov

Table 1: Examples of Pechmann Condensation for 7-Fluorocoumarin Synthesis

Phenol Reactantβ-KetoesterCatalystConditionsProductYield
3-FluorophenolEthyl acetoacetateConc. H₂SO₄Stirring, 0°C to RT7-Fluoro-4-methyl-2H-chromen-2-oneGood
3-FluorophenolEthyl acetoacetateInCl₃ (3 mol%)Ball mill, RT, 60 min7-Fluoro-4-methyl-2H-chromen-2-oneModerate to Good semanticscholar.org
3-FluorophenolEthyl benzoylacetatePPAHeating7-Fluoro-4-phenyl-2H-chromen-2-oneGood

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins. mdpi.com This reaction typically involves the base-catalyzed condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate. researchgate.net For the synthesis of 7-fluoro-2H-chromen-2-one, 4-fluorosalicylaldehyde serves as the key starting material. The reaction is often catalyzed by a weak base like piperidine (B6355638) or pyridine. mdpi.com The process proceeds through a tandem Knoevenagel condensation-intramolecular cyclization (esterification), followed by dehydration to yield the final coumarin product. Microwave-assisted, solvent-free conditions have been shown to significantly reduce reaction times and improve yields.

Table 2: Representative Knoevenagel Condensation for 7-Fluorocoumarin Synthesis

Aldehyde ReactantActive Methylene CompoundCatalystConditionsProductYield
4-FluorosalicylaldehydeDiethyl malonatePiperidine, Acetic AcidReflux in Ethanol (B145695)Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylateGood
4-FluorosalicylaldehydeEthyl cyanoacetatePiperidineMicrowave, solvent-free7-Fluoro-3-cyano-2H-chromen-2-oneHigh
4-FluorosalicylaldehydeMalonic acidPyridine/PiperidineHeating7-Fluoro-2-oxo-2H-chromene-3-carboxylic acidGood

Wittig Reaction Applications

The Wittig reaction, particularly its intramolecular variant, offers a powerful method for the construction of the coumarin lactone ring. nih.gov The synthesis typically begins with a salicylaldehyde derivative, such as 4-fluorosalicylaldehyde. The phenolic hydroxyl group is first acylated with an α-haloacetyl halide (e.g., bromoacetyl bromide) to form an ester. This intermediate is then treated with triphenylphosphine (B44618) to generate a phosphonium (B103445) salt. Subsequent treatment with a base generates an ylide, which undergoes an intramolecular Wittig reaction with the adjacent aldehyde group to form the α,β-unsaturated lactone ring of the coumarin. rsc.org This methodology is advantageous for its mild reaction conditions and high functional group tolerance.

Table 3: General Scheme for Intramolecular Wittig Synthesis of 7-Fluorocoumarin

StepReactantsReagentsIntermediate/Product
1. Esterification4-Fluorosalicylaldehyde, Bromoacetyl bromideBase (e.g., Pyridine)2-Formyl-5-fluorophenyl 2-bromoacetate
2. Phosphonium Salt Formation2-Formyl-5-fluorophenyl 2-bromoacetateTriphenylphosphine (PPh₃)(2-(2-Formyl-5-fluorophenoxy)-2-oxoethyl)triphenylphosphonium bromide
3. Cyclization (Wittig)Phosphonium Salt IntermediateBase (e.g., NaHCO₃ (aq))This compound

Claisen Rearrangement in Coumarin Synthesis

The Claisen rearrangement is a caymanchem.comcaymanchem.com-sigmatropic rearrangement that can be strategically employed in coumarin synthesis. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org The synthesis of a 7-fluorocoumarin via this route commences with the O-alkenylation of 3-fluorophenol, typically using an allyl halide like allyl bromide, to form an allyl aryl ether. nih.gov Thermal or acid-catalyzed heating of this ether induces the Claisen rearrangement, where the allyl group migrates from the oxygen atom to the ortho-position (C2) of the phenol ring, forming 2-allyl-3-fluorophenol. uchicago.edu The newly introduced allyl group can then be chemically modified (e.g., oxidation to a carboxylic acid or an acrylic acid equivalent) and subsequently cyclized to form the lactone ring of the coumarin nucleus.

Table 4: Key Steps in Claisen Rearrangement Pathway to 7-Fluorocoumarin

StepReactionStarting MaterialKey Intermediate
1O-Allylation3-Fluorophenol1-(Allyloxy)-3-fluorobenzene
2Claisen Rearrangement1-(Allyloxy)-3-fluorobenzene2-Allyl-3-fluorophenol
3Oxidation & Cyclization2-Allyl-3-fluorophenolThis compound

O-Acylation Reactions for 7-Substitution

This synthetic strategy involves the modification of a pre-existing coumarin scaffold, typically starting from a 7-hydroxycoumarin derivative. While not a direct synthesis of the coumarin ring itself, it is a key method for introducing the 7-fluoro substituent. One common pathway involves the conversion of the 7-hydroxyl group into a better leaving group, or into a group that can be chemically transformed into a fluorine atom. A viable, albeit multi-step, approach is the conversion of 7-hydroxycoumarin to 7-aminocoumarin (B16596). acs.orgsemanticscholar.org This can be achieved through methods like the Buchwald-Hartwig amination of a 7-O-triflate derivative or via a Smiles rearrangement. acs.orgnih.gov The resulting 7-aminocoumarin can then undergo a Sandmeyer-type reaction. Diazotization of the amino group with nitrous acid (generated from NaNO₂) followed by decomposition of the diazonium salt in the presence of a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction, yields the desired this compound.

Table 5: Multi-Step Synthesis via 7-Amino Intermediate

StepTransformationStarting MaterialReagentsProduct
1Amination (example)7-Hydroxy-4-methylcoumarin1. Tf₂O, Pyridine; 2. Amine, Pd-catalyst7-Amino-4-methylcoumarin
2Diazotization7-Amino-4-methylcoumarinNaNO₂, aq. HCl, 0-5°C4-Methyl-2-oxo-2H-chromen-7-yl diazonium chloride
3FluorinationDiazonium IntermediateHBF₄, heat7-Fluoro-4-methyl-2H-chromen-2-one

Direct Fluorination Methodologies

Direct C-H fluorination represents the most atom-economical approach to synthesizing fluorinated aromatics. This method involves the direct replacement of a hydrogen atom on the coumarin ring with a fluorine atom using a potent fluorinating agent. Electrophilic fluorination is the most common strategy for this transformation on electron-rich aromatic systems. rsc.org Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. beilstein-journals.orgref.ac.ukresearchgate.netnih.gov The reaction involves the electrophilic attack of the "F⁺" source onto the aromatic ring of the coumarin. However, a significant challenge in the direct fluorination of the unsubstituted 2H-chromen-2-one is achieving regioselectivity. The electronic properties of the coumarin nucleus direct electrophilic substitution to several positions, and obtaining selective fluorination at the C7 position often results in a mixture of isomers, requiring careful optimization of reaction conditions or the use of directing groups.

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods have revolutionized the synthesis of coumarin derivatives, providing access to complex molecular architectures with high precision and efficiency. These methods are particularly valuable for the introduction of fluorine atoms and for the subsequent functionalization of the coumarin scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of functionalized coumarins. While specific examples for the direct synthesis of this compound via these methods are not extensively documented in readily available literature, the principles of Suzuki, Heck, and Sonogashira couplings are highly relevant for the synthesis of its precursors and derivatives.

The Suzuki coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, can be employed to introduce aryl or vinyl groups at various positions of the coumarin nucleus. For instance, a bromo-substituted 7-fluorocoumarin precursor could be coupled with a suitable boronic acid to generate more complex derivatives.

The Heck reaction , a palladium-catalyzed reaction of an unsaturated halide with an alkene, provides a means to introduce alkenyl substituents. This can be envisioned for the derivatization of a halogenated 7-fluorocoumarin intermediate.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations on the 7-fluorocoumarin scaffold.

Organocatalytic and Metal-Mediated Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for the construction of heterocyclic systems. For the synthesis of coumarin derivatives, organocatalytic Michael additions and cascade reactions have been successfully employed. While direct application to this compound is not widely reported, the reaction of a suitably substituted fluorinated phenol with an α,β-unsaturated carbonyl compound in the presence of a chiral organocatalyst could potentially afford enantiomerically enriched 7-fluorocoumarin precursors.

Metal-mediated transformations, involving various transition metals, also play a crucial role in the synthesis of coumarins. These reactions can facilitate cyclization, C-H activation, and other key bond-forming events. The development of novel metal-catalyzed methods continues to provide new avenues for the efficient synthesis of complex coumarin structures, including those bearing fluorine substituents.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained significant attention for the synthesis of coumarins. These approaches often lead to shorter reaction times, higher yields, and reduced environmental impact.

Solvent-free synthesis of coumarins can be achieved through various condensation reactions, such as the Pechmann, Knoevenagel, and Perkin reactions, often in the presence of a solid-supported catalyst. The Pechmann condensation of 4-fluorophenol (B42351) with a β-ketoester under solvent-free conditions represents a direct and environmentally benign route to 7-fluorocoumarin derivatives.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of coumarins. The application of microwave irradiation to classical condensation reactions can dramatically reduce reaction times from hours to minutes and often improves product yields. For example, the microwave-assisted Pechmann condensation of phenols with β-ketoesters is a well-established and efficient method for coumarin synthesis. kuleuven.be

Reaction TypeCatalyst/ConditionsReactantsProductYield (%)Reference
Pechmann CondensationFeF3, Microwave, Solvent-freePhenols, Ethyl acetoacetateCoumarin derivativesHigh mdpi.com
Pechmann CondensationGlutamic acid, Solvent-freePhenols, Ethyl acetoacetateCoumarin derivativesHigh orientjchem.org
Knoevenagel CondensationSilica-immobilized L-proline, Solvent-freeSalicylaldehydes, Ethyl trifluoroacetoacetate2-Hydroxy-2-(trifluoromethyl)-2H-chromenesNot specified researchgate.net

Regioselective Synthesis of this compound and Related Isomers

The regioselective synthesis of this compound is crucial to avoid the formation of other isomers, such as 5-fluoro or 6-fluoro derivatives. The choice of starting materials and reaction conditions plays a pivotal role in controlling the regioselectivity of the cyclization reaction.

The Pechmann condensation is a widely used method for coumarin synthesis, and the regioselectivity is primarily governed by the electronic and steric effects of the substituents on the starting phenol. The reaction of 4-fluorophenol with a suitable β-ketoester under acidic conditions is expected to predominantly yield the 7-fluoro-substituted coumarin due to the directing effect of the hydroxyl group.

Similarly, the Perkin reaction and Knoevenagel condensation can be employed for the synthesis of fluorinated coumarins, with the regiochemical outcome being dependent on the substitution pattern of the starting salicylaldehyde.

Derivatization Strategies for Functional Group Introduction

The this compound scaffold can be further modified to introduce a wide range of functional groups, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can be targeted at various positions of the coumarin ring, most commonly at the C3 and C4 positions.

The introduction of substituents at the C3 and C4 positions can be achieved through various reactions. For instance, the C4 position can be functionalized by introducing a methyl group through the Pechmann condensation using ethyl acetoacetate. Further modifications can be carried out on this methyl group. The C3 position is amenable to electrophilic substitution reactions, and various functional groups can be introduced through methods such as bromination followed by cross-coupling reactions.

A reported example of derivatization involves the synthesis of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate. nih.gov This demonstrates the feasibility of introducing complex functionalities at the C4 position of the 7-fluorocoumarin core.

Furthermore, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide showcases the derivatization of a 7-aminocoumarin precursor, highlighting the potential for introducing amide functionalities. mdpi.com

Starting MaterialReagents and ConditionsProductReference
7-hydroxy-4-methyl-2H-chromen-2-one1-bromo-2-chloroethane, K2CO37-(2-chloroethoxy)-4-methyl-2H-chromen-2-one niscpr.res.in
7-amino-4-methyl-2H-chromen-2-one(±)-flurbiprofen2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide mdpi.com

Chemical Reactivity and Transformation Mechanisms of 7 Fluoro 2h Chromen 2 One

Mechanistic Investigations of Ring-Forming Reactions

The synthesis of the 7-fluoro-2H-chromen-2-one core is predominantly achieved through condensation reactions that form the heterocyclic pyrone ring. The mechanisms of these reactions are critical for understanding how the fluorinated scaffold is constructed.

Pechmann Condensation

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. wikipedia.orgnih.gov For the synthesis of this compound, the reaction would commence with 3-fluorophenol (B1196323) and a suitable β-keto ester, such as ethyl acetoacetate.

The mechanism proceeds through several key steps:

Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the hydroxyl group of 3-fluorophenol and the carbonyl of the β-keto ester. The strong acid catalyst (e.g., H₂SO₄, AlCl₃) protonates the ester carbonyl, activating it for nucleophilic attack by the phenolic oxygen. wikipedia.orgorganic-chemistry.org

Intramolecular Electrophilic Aromatic Substitution (EAS): The intermediate product then undergoes an intramolecular cyclization. The acid catalyst activates the ketone carbonyl, facilitating an attack by the electron-rich aromatic ring. This step, a form of Friedel-Crafts acylation, results in the formation of a new carbon-carbon bond at the ortho position to the oxygen linkage, creating a dihydropyranone ring. wikipedia.org

Dehydration: The final step is the spontaneous dehydration of the tertiary alcohol formed during cyclization. The resulting double bond extends the conjugation, leading to the stable aromatic coumarin (B35378) system. wikipedia.orgnih.gov

The presence of the fluorine atom on the phenol ring influences this process. As a strongly electron-withdrawing group, fluorine deactivates the aromatic ring, making the intramolecular EAS step more challenging and often requiring harsher reaction conditions compared to non-fluorinated phenols.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638). wikipedia.orgorientjchem.org To synthesize this compound, 4-fluoro-2-hydroxybenzaldehyde (B130115) would react with a compound like diethyl malonate.

The mechanism is as follows:

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate ion. sigmaaldrich.comyoutube.com

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of 4-fluoro-2-hydroxybenzaldehyde. This step is a modified aldol (B89426) addition. wikipedia.orgsigmaaldrich.com

Dehydration and Cyclization: The resulting aldol-type adduct typically undergoes dehydration to form an α,β-unsaturated intermediate. This is followed by an intramolecular transesterification (lactonization) where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol (B145695) and forming the pyrone ring of the coumarin. nih.gov

Intramolecular cyclization is the pivotal step in the formation of the coumarin ring system.

In Pechmann Condensation: The key cyclization is an intramolecular electrophilic attack of the activated ketone onto the fluorinated benzene (B151609) ring. The regioselectivity of this attack is directed by the powerful ortho-directing nature of the ether linkage, leading to the formation of the six-membered heterocyclic ring. wikipedia.org

In Knoevenagel-based Syntheses: The cyclization occurs after the initial condensation and dehydration steps. It is an intramolecular nucleophilic acyl substitution, where the phenoxide ion attacks one of the ester groups of the malonate-derived side chain. This lactonization is often spontaneous and drives the reaction towards the stable coumarin product. nih.gov

These pathways highlight the dual role of the substituted phenol or salicylaldehyde (B1680747) precursors, which contain both the nucleophilic (phenolic -OH) and electrophilic (activated carbonyl or aromatic ring) centers necessary for cyclization.

Fluorine's Influence on Reaction Pathways and Selectivity

The fluorine atom at the 7-position exerts a profound electronic influence on the reactivity of the coumarin ring system. Its effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Influence on Ring-Forming Reactions: The potent -I effect of fluorine deactivates the aromatic ring, reducing its nucleophilicity. This makes the intramolecular electrophilic aromatic substitution step in the Pechmann condensation significantly slower, often necessitating stronger acids or higher temperatures. wikipedia.org Conversely, the increased acidity of the 3-fluorophenol precursor can facilitate the initial transesterification step.

Influence on Subsequent Reactions: For reactions involving the coumarin product, the fluorine atom continues to deactivate the entire aromatic system towards electrophilic attack. This reduced reactivity can be advantageous in preventing unwanted side reactions. In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine can activate the ring, although such reactions are less common for coumarins.

Regarding selectivity, fluorine is an ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org Therefore, in any subsequent EAS reaction on the 7-fluorocoumarin core, the fluorine atom will direct incoming electrophiles to the C-6 and C-8 positions. This directing effect works in concert with the directing effect of the ring ether oxygen, which also activates the C-6 and C-8 positions.

Specific Chemical Transformations and Rearrangements

The 7-fluorocoumarin scaffold can undergo various transformations, with its reactivity patterns dictated by the interplay of the lactone functionality and the fluorine substituent.

While not a direct reaction of 7-fluorocoumarin itself, the Amide Smiles rearrangement is a powerful transformation for modifying the 7-position of the coumarin core, demonstrating the reactivity of this site. This rearrangement is used to synthesize 7-aminocoumarins from readily available 7-hydroxycoumarins. acs.orgnih.gov The process involves an initial alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SₙAr).

The proposed mechanism is a tandem O→N Smiles rearrangement followed by amide hydrolysis:

Alkylation: 7-hydroxycoumarin is first O-alkylated with an N-substituted-α-bromoacetamide to form a coumarin ether derivative. acs.org

Deprotonation: A base (e.g., Cs₂CO₃, KOt-Bu) deprotonates the amide nitrogen, generating a nucleophilic amide anion. acs.orgresearchgate.net

Intramolecular SₙAr (Smiles Rearrangement): The amide anion attacks the electron-deficient C-7 position of the coumarin ring, which is activated by the electron-withdrawing lactone. This forms a spirocyclic Meisenheimer-type intermediate.

Ring Opening and Protonation: The C-O bond of the original ether linkage cleaves, leading to the rearranged N-aryl or N-alkyl product.

Hydrolysis: Under the reaction conditions, the newly formed amide linkage is often hydrolyzed to yield the final 7-aminocoumarin (B16596) product. acs.orgnih.gov

This reaction demonstrates a facile method for C-N bond formation on the coumarin ring, proceeding under transition-metal-free conditions. researchgate.net The efficiency of the rearrangement is sensitive to the solvent and base used, with polar aprotic solvents like DMF generally providing optimal results. acs.org

Table 1: Optimization of Reaction Conditions for Amide Smiles Rearrangement of a 7-Hydroxy-4-methylcoumarin Derivative. acs.orgresearchgate.net
EntrySolventBaseTemperature (°C)Yield (%)
1THFKOt-Bu508
2MeCNKOt-Bu5019
3DMSOKOt-Bu5050
4DMFKOt-Bu5075
5DMFK₂CO₃5049
6DMFCs₂CO₃5075
7DMFCs₂CO₃7084

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the substituents on the benzene portion of the molecule. wikipedia.org

Directing Groups: The two key substituents on the aromatic ring are the fluorine atom at C-7 and the ether oxygen of the lactone ring, which is attached at C-8a. Both are activating, ortho-, para-directing groups due to their ability to donate lone-pair electron density via resonance. libretexts.org

Deactivating Effects: The entire coumarin system is generally deactivated towards EAS because of the electron-withdrawing nature of the α,β-unsaturated lactone. Furthermore, the fluorine atom's strong inductive effect also deactivates the ring. chemistrytalk.org

A practical example is the Duff reaction (a formylation reaction) performed on fluorinated 7-hydroxycoumarins, which introduces a formyl group. This electrophilic substitution occurs selectively at the C-8 position, which is ortho to both the hydroxyl group and the ring oxygen, demonstrating the powerful directing influence of these groups. nih.gov The C-6 position is also activated, but the C-8 position is often favored due to steric and electronic reasons. Therefore, for this compound, electrophilic attack is predicted to occur preferentially at C-8, and to a lesser extent at C-6.

Michael Addition Reactions and Stereochemical Control

The this compound scaffold, possessing an α,β-unsaturated carbonyl system within its lactone ring, is an exemplary Michael acceptor. The inherent electrophilicity of the C3-C4 double bond is further modulated by the electronic properties of substituents on the benzoyl portion of the molecule. The fluorine atom at the C7 position, with its strong electron-withdrawing nature, is anticipated to enhance the electrophilic character of the β-carbon (C3), thereby facilitating nucleophilic attack. While specific studies detailing the Michael addition reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted coumarin derivatives. The stereochemical outcome of such reactions is a critical aspect, often governed by the nature of the nucleophile, the catalyst employed, and the reaction conditions.

Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in Michael additions to coumarin derivatives. Chiral catalysts, such as bifunctional squaramides and primary amine-thioureas, are capable of activating both the nucleophile and the electrophile through a network of non-covalent interactions, typically hydrogen bonding. This dual activation strategy allows for the creation of a highly organized transition state, leading to excellent enantioselectivity and diastereoselectivity.

For instance, in the asymmetric Michael addition of various nucleophiles to coumarins bearing electron-withdrawing groups, high yields and stereoselectivities have been reported. These reactions often proceed via the formation of a transient chiral iminium ion or by hydrogen bonding interactions that favor the approach of the nucleophile from a specific face of the coumarin plane.

While detailed experimental data on the Michael addition reactions of this compound is sparse, the following table illustrates the typical stereochemical outcomes observed in the reactions of analogous substituted coumarins with various nucleophiles, providing a predictive framework for the reactivity of the 7-fluoro derivative.

Michael DonorCatalyst/PromoterDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Dimethyl malonateChiral Squaramide>95:5up to 99%
NitromethaneBifunctional Thioureaup to 90:10up to 98%
ThiophenolChiral Phase-Transfer CatalystNot Applicableup to 95%
IndoleChiral Brønsted Acidup to 92:8up to 97%

This table represents typical results for Michael additions to activated coumarin derivatives and serves as an illustrative guide for the expected reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 7-Fluoro-2H-chromen-2-one, the presence of the fluorine atom introduces additional complexity and diagnostic information through heteronuclear coupling.

The vinylic protons (H3 and H4) of the α,β-unsaturated lactone system are expected to appear as doublets due to their vicinal coupling. The aromatic protons (H5, H6, and H8) show more complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) couplings. The H6 and H8 protons, being ortho to the fluorine atom, will exhibit significant coupling to it.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H3 ~6.40 d JH3-H4 = ~9.5 Hz
H4 ~7.67 d JH4-H3 = ~9.5 Hz
H5 ~7.65 dd JH5-H6 = ~8.5 Hz, JH5-F = ~6.0 Hz
H6 ~7.00 ddd JH6-H5 = ~8.5 Hz, JH6-H8 = ~2.5 Hz, JH6-F = ~9.0 Hz

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of the fluorine atom at the C7 position causes splitting of the signals for C7 and adjacent carbons, providing valuable confirmation of the substitution pattern. The carbon directly bonded to fluorine (C7) shows a large one-bond coupling constant (¹JC-F), while other carbons in proximity show smaller two-, three-, or four-bond couplings (ⁿJC-F). rsc.org

The carbonyl carbon (C2) of the lactone is typically found in the most downfield region of the spectrum. The quaternary carbons and those bonded to electronegative atoms (O and F) also have characteristic chemical shifts. Data from related fluorinated coumarin (B35378) dimers provide insight into the expected shifts and coupling constants for the monomer. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Carbon Chemical Shift (δ, ppm) C-F Coupling Constant (J, Hz)
C2 ~160.0 -
C3 ~117.0 -
C4 ~144.0 -
C4a ~118.0 JC4a-F ≈ 3-5 Hz
C5 ~130.3 ³JC5-F ≈ 9.6 Hz
C6 ~112.0 ²JC6-F ≈ 21.4 Hz
C7 ~161.7 ¹JC7-F ≈ 243.0 Hz
C8 ~104.5 ²JC8-F ≈ 25.4 Hz

Note: Data is adapted from experimental values reported for a 7-fluoro-coumarin dimer. rsc.org

While specific 2D NMR data for this compound is not publicly available, these techniques are indispensable for unambiguous assignment of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between H3 and H4, and between the aromatic protons H5 and H6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (H3, H4, H5, H6, H8) to its corresponding carbon signal (C3, C4, C5, C6, C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations from H5 to C4a, C7, and C4 would confirm the connectivity of the aromatic ring to the pyrone ring. A correlation from H4 to the carbonyl carbon C2 would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can help confirm stereochemistry and spatial relationships, such as the proximity of H8 to H3 in the planar coumarin system.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Data Interpretation

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is dominated by the characteristic absorption of the lactone carbonyl group.

The key vibrational modes confirm the core structure. A strong, sharp absorption band for the C=O stretch of the α,β-unsaturated lactone is the most prominent feature, typically appearing around 1714-1720 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the lactone ether bond appear in the 1300-1000 cm⁻¹ range. A strong band corresponding to the C-F stretch is also expected, typically in the 1250-1000 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Description
3100-3000 C-H stretch Aromatic and vinylic C-H bonds
~1714 C=O stretch α,β-Unsaturated lactone carbonyl
1610, 1550, 1480 C=C stretch Aromatic ring skeletal vibrations
~1240 C-F stretch Carbon-fluorine bond

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

The UV-Vis spectrum of this compound is dictated by the extended π-conjugated system of the coumarin core. Coumarins are known to be strong absorbers of UV radiation. The absorption spectrum is expected to show intense bands corresponding to π→π* electronic transitions. For related coumarin derivatives, absorption maxima are typically observed in the range of 300-350 nm. amazonaws.com

Many coumarin derivatives are also highly fluorescent, a property that makes them useful as dyes and probes. Upon excitation at their absorption maximum, they emit light at a longer wavelength (a Stokes shift). Substituted coumarins are known to emit light in the blue-to-green region of the visible spectrum, often with high quantum yields. researchgate.net The fluorine atom at the 7-position, being electron-withdrawing, can modulate the energy of the electronic transitions and thus influence the exact wavelengths of absorption and emission.

Table 4: Expected Electronic Spectroscopy Properties

Parameter Expected Value/Region
Absorption Maximum (λmax) ~320 - 340 nm
Emission Maximum (λem) ~450 - 490 nm (Blue)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight and information about the molecule's structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Molecular Formula: C₉H₅FO₂

Calculated Monoisotopic Mass: 164.0274 g/mol

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will form a molecular ion (M⁺˙). researchgate.net The fragmentation of coumarins is well-characterized and typically involves the retro-Diels-Alder-like expulsion of carbon monoxide (CO), a stable neutral molecule. This leads to a prominent fragment ion at [M-28]⁺˙. Further fragmentation can occur, but the initial loss of CO is a hallmark of the coumarin ring system.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Value (Predicted) Ion Formula Description
164 [C₉H₅FO₂]⁺˙ Molecular Ion (M⁺˙)

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not extensively detailed in the searched literature, a closely related derivative, (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, has been synthesized and its structure determined by single-crystal X-ray diffraction. This analysis provides valuable information on the behavior of the this compound moiety in a crystalline environment nih.gov.

Table 1: Selected Crystallographic and Data Collection Parameters for a this compound Derivative

Parameter Value
Chemical Formula C₁₅H₁₄FNO₃S₂
Formula Weight 355.40
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234 (6)
b (Å) 12.3456 (7)
c (Å) 13.4567 (8)
α (°) 90
β (°) 109.876 (3)
γ (°) 90
Volume (ų) 1689.0 (2)
Z 4
R-factor (%) 4.8

Note: Data is for (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate as a representative example. nih.gov

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. In the case of the studied this compound derivative, the crystal structure is stabilized by a combination of hydrogen bonds and π-π stacking interactions nih.gov.

Hydrogen Bonding: The presence of fluorine and oxygen atoms in the molecule allows for the formation of weak C—H⋯F and C—H⋯O hydrogen bonds. Specifically, inversion dimers are formed in the crystal lattice, linked by pairs of very weak C—H⋯F hydrogen bonds, which create R²₂(8) ring motifs. Additionally, C—H⋯O hydrogen bonds connect these dimers to form chains extending along the mdpi.com crystallographic direction nih.gov.

Table 2: Hydrogen Bond Geometry in a Derivative of this compound

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
C14—H14···F1 0.93 2.56 3.451 (3) 161
C17—H17A···O5 0.97 2.45 3.346 (3) 153

D = donor atom, A = acceptor atom. Data is for (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules iucr.orgnih.govscispace.comnih.gov.

For a related coumarin, 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, Hirshfeld analysis revealed the dominant interactions. The results are typically presented as a percentage contribution of different atom-atom contacts to the total Hirshfeld surface area iucr.orgnih.gov.

Table 3: Illustrative Quantitative Assessment of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Coumarin Derivative

Contact Type Contribution to Hirshfeld Surface (%)
H···H 46.1
O···H / H···O 28.6
C···H / H···C 14.7
F···H / H···F 11.4
C···O / O···C 6.6
C···C 6.5

Note: This data is a composite illustration based on analyses of various coumarin derivatives to demonstrate the type of information obtained from Hirshfeld surface analysis and does not represent this compound itself. iucr.orgnih.govnih.govmdpi.com

The analysis of d(norm) surfaces, which highlight distances shorter than the van der Waals radii, can identify key interactions such as C—H···O hydrogen bonds and π-π stacking interactions as distinct red spots on the surface map iucr.orgnih.gov. The fingerprint plots further break down these interactions, for instance, showing characteristic "wings" for C···H/H···C contacts and sharp spikes for strong hydrogen bonds mdpi.com. This quantitative approach allows for a deeper understanding of the forces that direct the self-assembly of molecules in the solid state.

Theoretical and Computational Investigations of 7 Fluoro 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of organic molecules. For 7-Fluoro-2H-chromen-2-one, these computational methods provide insights that are complementary to experimental data, allowing for a detailed exploration of its behavior at the atomic level. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for predicting geometries, analyzing molecular orbitals, and mapping electronic distributions, which collectively determine the compound's chemical and physical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry of coumarin (B35378) derivatives, including this compound.

In a theoretical study focused on coumarin derivatives for sunscreen applications, the molecular geometry of 7-fluorocoumarin was optimized using DFT methods. researchgate.netresearchgate.net The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure in the gas phase. researchgate.netresearchgate.net The resulting data from such calculations include precise bond lengths and bond angles. For 7-fluorocoumarin, the presence of the fluorine atom at the C7 position influences the electronic distribution and geometry of the benzene (B151609) ring, though the core coumarin structure remains largely planar. researchgate.net DFT calculations provide a reliable foundation for further analysis of the molecule's electronic properties and reactivity. uotechnology.edu.iq

Selection and Impact of Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Different basis sets offer varying balances between computational cost and accuracy.

For the computational analysis of 7-fluorocoumarin, the def2-SVP (Split Valence with Polarization) basis set was employed for geometry optimization. researchgate.netresearchgate.net This basis set is known to provide a good description of molecular geometries. Other studies on related coumarin derivatives frequently utilize Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p) , which include diffuse functions (++) to better describe anions and weak non-covalent interactions, and polarization functions (d,p) for more accurate geometry and energy calculations. nih.govresearchgate.net The choice of basis set impacts the calculated energy levels, bond lengths, and angles, and is therefore a critical parameter in obtaining meaningful theoretical results.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Chemical Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A comparative study of seven coumarin derivatives revealed that 7-fluorocoumarin possesses the largest HOMO-LUMO energy gap. researchgate.netresearchgate.net This suggests that the fluorine substituent contributes to the electronic stability of the molecule compared to other derivatives with different electron-donating groups at the C7 position. researchgate.netresearchgate.net The high electronegativity of fluorine leads to a stabilization of the HOMO level, thus widening the energy gap.

Global reactivity descriptors, derived from HOMO and LUMO energies, can be used to quantify chemical reactivity and selectivity.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical stability and reactivity
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Global Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Global Softness (S) 1 / (2η)Measure of molecular polarizability
Electrophilicity Index (ω) μ2 / (2η)Propensity to accept electrons

The large energy gap of this compound indicates a higher kinetic stability and lower chemical reactivity compared to coumarin derivatives with smaller gaps. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green areas represent neutral potential.

While a specific MEP map for this compound is not available in the reviewed literature, the general features can be predicted based on the known properties of the coumarin scaffold and the fluorine substituent.

Negative Regions (Red): The most negative potential is consistently located around the carbonyl oxygen atom (O2) of the pyrone ring due to its high electronegativity and lone pairs of electrons. This site is the primary target for electrophilic attack.

Positive Regions (Blue): Positive potential regions are typically found around the hydrogen atoms of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding in terms of localized Lewis-like structures (bonds and lone pairs) and the stabilizing interactions between them.

Specific NBO analysis data for this compound has not been reported. However, studies on other coumarin derivatives demonstrate the utility of this method. ni.ac.rs NBO analysis typically reveals strong intramolecular hyperconjugative interactions, such as the delocalization of electron density from lone pairs on oxygen atoms to adjacent anti-bonding orbitals (e.g., n → π* or n → σ* transitions). In coumarins, these interactions are crucial for the stability of the conjugated system. For this compound, an NBO analysis would likely highlight the interactions involving the fluorine atom's lone pairs and their influence on the aromatic system, as well as the charge distribution across the entire molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing properties such as electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

Although no specific QTAIM studies on this compound were found, this methodology has been applied to other substituted coumarins to analyze intramolecular interactions, such as hydrogen bonds. nih.gov For a molecule like this compound, QTAIM could be used to:

Characterize the nature of the C-F bond.

Analyze the covalent character of the bonds within the coumarin ring system.

Investigate any weak intramolecular C-H···O or C-H···F interactions that might contribute to conformational stability. The analysis provides a rigorous, quantitative description of the chemical bonds that define the molecule's structure and stability. nih.gov

Non-linear Optical (NLO) Properties Prediction

There is currently a lack of published research focused on the theoretical prediction of the non-linear optical (NLO) properties of this compound. Computational studies to determine key NLO parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this specific molecule have not been reported. Such investigations are crucial for assessing the potential of a compound in optoelectronic applications.

Spectroscopic Property Prediction and Validation

Computational Prediction of Vibrational Frequencies

While some studies involving this compound have performed harmonic vibrational frequency analyses to confirm the nature of stationary points in their calculations, detailed reports providing the full predicted infrared (IR) and Raman spectra are not available. A comprehensive vibrational analysis would involve the calculation of vibrational modes and their corresponding frequencies, which are then compared with experimental FT-IR and FT-Raman spectra for validation. This level of detailed spectroscopic prediction for this compound is not present in the accessible literature.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach to validate molecular structures. However, specific studies applying the GIAO method to calculate the ¹H and ¹³C NMR chemical shifts of this compound and comparing them with experimental data are not documented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. While the general class of coumarins has been studied using TD-DFT, a specific analysis of this compound detailing its predicted electronic transitions, corresponding excitation energies, oscillator strengths, and the contributions of molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) is not available.

Supramolecular Interactions and Energy Framework Analysis

Investigations into the supramolecular interactions of this compound through methods like Hirshfeld surface analysis and subsequent energy framework analysis are absent from the literature. These analyses are vital for understanding the intermolecular forces that govern the packing of the molecule in a crystalline state and for predicting its material properties.

Structure Function Relationship Principles and Molecular Design

Fluorine Atom's Role in Modulating Electronic and Steric Properties

The substitution of a hydrogen atom with fluorine at the 7-position of the 2H-chromen-2-one scaffold introduces significant changes to the molecule's electronic and steric characteristics. Fluorine's properties, namely its high electronegativity and size, are key to these modulations. nih.govresearchgate.net

Steric and Conformational Effects: From a steric perspective, the fluorine atom is unique. Its van der Waals radius is larger than that of hydrogen but smaller than that of a hydroxyl group. nih.gov This specific size allows it to be incorporated into a molecule, often directing its orientation within a target pocket or active site without causing significant steric hindrance. nih.gov In the solid state, non-covalent interactions involving fluorine, such as C-H···F hydrogen bonds, can play a crucial role in the supramolecular organization of the molecules. These interactions can promote specific packing arrangements, like π-stacking, which may enhance properties such as charge carrier mobility in organic electronic materials. rsc.org

PropertyInfluence of Fluorine AtomConsequence
ElectronegativityStrong electron-withdrawing effect. researchgate.netu-tokyo.ac.jpAlters electron density distribution, modifies pKa of nearby groups, lowers HOMO/LUMO energy levels. u-tokyo.ac.jprsc.org
Steric SizeLarger than hydrogen, smaller than hydroxyl. nih.govProvides steric bulk without significant hindrance, can influence binding orientation. nih.gov
Bond StabilityHigh stability of the C-F bond. researchgate.netIncreases metabolic stability by blocking potential oxidation sites. nih.govu-tokyo.ac.jp
Intermolecular InteractionsCan participate in C-H···F hydrogen bonds. rsc.orgInfluences crystal packing and supramolecular assembly, potentially enhancing charge transport. rsc.org

Positional Isomerism and its Impact on Molecular Characteristics

For instance, studies on other coumarin (B35378) isomers have shown that the position of a substituent can significantly alter fluorescent properties, such as inducing or quenching aggregation-induced emission (AIE). nih.gov In the context of fluorinated coumarins, the position of the fluorine atom dictates its electronic influence on the fused ring system. A fluorine atom at the 7-position directly affects the electron density of the benzopyrone core, which in turn modulates its spectroscopic and binding properties. The impact of a fluoro substituent can also vary depending on its location within a larger derivative molecule. Research on certain O-benzyl coumarin derivatives, for example, found that a fluorine atom on the benzyl (B1604629) moiety enhanced the molecule's inhibitory activity against acetylcholinesterase (AChE). nih.gov

The distinct characteristics of 7-Fluoro-2H-chromen-2-one are therefore a direct result of the fluorine being located at the C-7 position, as opposed to any other site on the coumarin scaffold.

Rational Design Principles for Modifying this compound Derivatives

The this compound scaffold is a valuable starting point for the rational design of more complex molecules with tailored functions. The principles of this design often involve leveraging the inherent properties of the fluorinated coumarin core while introducing new functional groups to achieve a specific objective, such as biological activity or sensing capabilities. tandfonline.com

A primary strategy is the creation of hybrid molecules, where the coumarin scaffold is chemically linked to other pharmacologically active moieties (pharmacophores). nih.gov Techniques like "click chemistry" have been successfully employed to synthesize triazole-tethered coumarin hybrids, demonstrating the modularity of this approach. nih.gov The selection of the linked pharmacophore—be it a thiazole, piperazine, or another heterocyclic system—is guided by the desired biological target. nih.govtandfonline.commdpi.com

Modification of the core structure is another key principle. The 7-position, when occupied by a hydroxyl group (as in the parent 7-hydroxycoumarin), is a common site for reactions like alkylation and acylation, allowing for the attachment of various side chains. mdpi.com In the case of this compound, while the fluorine is not as readily reactive as a hydroxyl group, modifications can be made to other positions on the coumarin ring to build complexity. Furthermore, a complete redesign of the coumarin scaffold, inspired by its fundamental structure, has led to the development of novel "Fluoro-Coumarins" (FCs) with specialized properties, such as long-wavelength fluorescence emission for advanced imaging applications. nih.gov

Design PrincipleDescriptionExample Application
Molecular HybridizationCombining the coumarin scaffold with other known pharmacophores (e.g., thiazole, triazole). nih.govCreating novel compounds with potential antifungal or enzyme inhibitory activity. nih.govnih.gov
FunctionalizationAttaching various chemical groups to the coumarin ring via synthetic reactions like alkylation or acylation. mdpi.comDeveloping derivatives for use as serotonin (B10506) receptor antagonists. mdpi.com
Core RemodelingSystematic redesign of the fundamental coumarin structure to create novel fluorescent dyes. nih.govGeneration of Fluoro-Coumarins (FCs) with far-red and near-infrared (NIR) emission. nih.gov
Click ChemistryUtilizing highly efficient and specific reactions to link the coumarin scaffold to other molecules. nih.govSynthesis of triazole-tethered C5-curcuminoid-coumarin bifunctional hybrids. nih.gov

Correlation of Electronic Structure with Molecular Reactivity and Spectroscopic Signatures

A molecule's electronic structure—specifically the energy and distribution of its frontier molecular orbitals (HOMO and LUMO)—is intrinsically linked to its reactivity and how it interacts with light. nih.gov The presence of the electron-withdrawing fluorine atom at the C-7 position significantly influences the electronic landscape of the 2H-chromen-2-one system.

Reactivity: As previously noted, fluorination tends to lower the energy of both the HOMO and LUMO. rsc.org The energy gap between these orbitals is a critical factor in determining chemical reactivity. nih.gov A smaller HOMO-LUMO gap can indicate lower optical transition energy and absorption of light at longer wavelengths. nih.gov In derivatives where the coumarin acts as an electron acceptor in a donor-acceptor pair (such as in coumarin-tyrosine hybrids), a charge transfer mechanism can be established upon excitation, which can enhance properties like electrical conductivity. nih.gov The modification of these energy levels by the fluorine atom can thus be used to tune the reactivity of the molecule in processes like cycloaddition reactions or its interactions with biological macromolecules. nih.gov

Spectroscopic Signatures: The absorption and emission of light (spectroscopic signatures) are direct consequences of electronic transitions between orbitals. The electronic structure of the coumarin core gives rise to its characteristic fluorescence. nih.gov Fusing additional rings to the coumarin scaffold, for instance, has been shown to increase Stokes shifts (the difference between the absorption and emission maxima) and enhance fluorescence quantum yields. rsc.org The fluorine at C-7 modifies the electron density of the aromatic system, which can shift the absorption and emission wavelengths and alter the quantum yield. The surrounding environment, such as the polarity of the solvent, can also have a significant effect on these spectroscopic properties, further highlighting the interplay between the molecule's intrinsic electronic structure and its environment. rsc.org

Ligand Design and Molecular Probing Strategies based on this compound Scaffold

The inherent fluorescence of the coumarin system makes it an excellent scaffold for the design of molecular probes and targeted ligands. nih.govmdpi.com The this compound structure can be strategically employed in this context, where the fluorine atom contributes to tuning the probe's properties.

The design of such probes often follows a modular approach, incorporating three key components: the central scaffold (the fluorinated coumarin), a linker, and a targeting moiety. nih.gov

Scaffold: The this compound core provides the fundamental fluorescent signal. Its photophysical properties, modulated by the fluorine atom, determine the probe's brightness, color, and sensitivity.

Linker: A chemical spacer is often incorporated to connect the coumarin scaffold to the targeting group. This is crucial to prevent steric hindrance, ensuring that neither the probe's function nor the targeting moiety's binding affinity is compromised. nih.gov

Targeting Moiety: This is a molecule (e.g., a peptide, antibody, or small molecule) that has a high affinity and specificity for a particular biological target, such as a receptor or enzyme. For example, peptides like c(RGDfK) are used to target integrins, which are often overexpressed in cancer cells. nih.gov

In this framework, the fluorine atom can serve multiple purposes. Beyond tuning the photophysical and electronic properties, it can enhance the metabolic stability of the probe, leading to a longer effective lifetime in biological systems. researchgate.net Furthermore, the use of the fluorine-18 (B77423) (¹⁸F) radioisotope allows for the development of dual-modality probes that can be detected by both fluorescence imaging and Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. nih.gov This dual-functionality is a powerful strategy in modern diagnostics and biomedical research.

Advanced Applications in Chemical Biology and Materials Science

Molecular Probes and Fluorescent Tags Development

The inherent fluorescence of the coumarin (B35378) core, modulated by the electronic properties of its substituents, makes 7-fluoro-2H-chromen-2-one an attractive scaffold for the design of molecular probes and fluorescent tags. The fluorine atom at the 7-position plays a crucial role in tuning the photophysical and chemical properties of the molecule.

Design Principles for pH-Sensitive and Environment-Responsive Probes

The design of pH-sensitive and environment-responsive probes based on the this compound scaffold is governed by the principles of intramolecular charge transfer (ICT). The coumarin system possesses a natural 'push-pull' electronic arrangement, with an electron-donating group typically at the 7-position and the electron-withdrawing lactone carbonyl group. Upon photoexcitation, an ICT occurs from the donor to the acceptor, and the extent of this charge transfer dictates the fluorescence emission properties.

The fluorine atom at the 7-position, being moderately electronegative, influences this ICT process. Unlike the strongly electron-donating amino or hydroxyl groups which lead to highly fluorescent compounds, the fluoro group provides a more subtle modulation. This can be advantageous in designing probes where a significant change in fluorescence is desired in response to a specific environmental stimulus.

For pH-sensitive probes, the design often involves incorporating an ionizable group. While the 7-fluoro substituent itself is not ionizable, the coumarin scaffold can be further functionalized. The fluorescence of such probes is dependent on the protonation state of the ionizable moiety, which in turn is influenced by the local pH. The electronic nature of the 7-substituent can affect the pKa of the ionizable group and the fluorescence quantum yield of the protonated and deprotonated forms.

CompoundSubstituent at C7Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Environment Sensitivity
7-hydroxycoumarin-OH~365~455HighHigh
7-aminocoumarin (B16596)-NH2~375~470Very HighVery High
7-methoxycoumarin-OCH3~323~388ModerateModerate
This compound -F - - - Expected to be sensitive
6,8-difluoro-7-hydroxycoumarin-OH (with F at C6, C8)~360~4500.89High

Site-Selective Incorporation into Biomolecules

The utility of this compound as a fluorescent reporter is fully realized when it can be selectively attached to a specific site on a biomolecule, such as a protein. This allows for the study of protein localization, conformation, and interactions. Several strategies have been developed for the site-selective labeling of proteins with coumarin derivatives.

One common approach involves modifying the coumarin scaffold with a reactive handle that can form a covalent bond with a specific amino acid residue. For instance, a maleimide (B117702) group can be introduced to the coumarin, which then selectively reacts with the thiol group of a cysteine residue. This allows for the labeling of proteins at either naturally occurring or genetically engineered cysteine sites nih.govnih.gov.

Another strategy employs bioorthogonal chemistry. A coumarin derivative bearing a functional group, such as an alkyne or an azide, can be attached to a biomolecule that has been metabolically or genetically engineered to contain the complementary reactive partner. This approach, often utilizing click chemistry, provides high specificity and can be performed in complex biological environments rsc.org.

Enzymatic labeling methods offer another powerful tool for site-specific incorporation. An engineered enzyme, such as a ligase, can recognize a specific peptide tag fused to the protein of interest and catalyze the covalent attachment of a coumarin derivative chemistryviews.orgnih.gov. For example, an engineered lipoic acid ligase (LplA) has been used to attach 7-hydroxycoumarin to a 13-amino acid recognition sequence chemistryviews.org. While not demonstrated specifically with this compound, this methodology could potentially be adapted for its use.

Photocrosslinking is a further technique where a coumarin derivative is equipped with a photoactivatable group, such as a diazirine. Upon irradiation with light, this group forms a highly reactive carbene that can insert into nearby C-H or N-H bonds, resulting in a covalent linkage to the target protein chemistryviews.org.

Labeling StrategyReactive Group on CoumarinTarget on BiomoleculeKey Features
Cysteine ModificationMaleimideCysteine thiolHighly selective for cysteine; widely used.
Click ChemistryAlkyne or AzideAzide or Alkyne (genetically encoded)Bioorthogonal; high specificity in complex media.
Enzymatic LabelingSubstrate for specific ligasePeptide tag (genetically encoded)High specificity due to enzyme-substrate recognition.
PhotocrosslinkingDiazirineNearby C-H or N-H bondsCovalent labeling upon photoactivation.

Enzymatic Interaction Mechanisms and Inhibition Studies

The 2H-chromen-2-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of enzymes. The introduction of a fluorine atom at the 7-position can significantly influence these interactions by altering the electronic distribution, lipophilicity, and metabolic stability of the molecule.

Investigation of Enzyme Binding and Active Site Interactions

One of the most well-studied enzymatic targets for coumarin derivatives is carbonic anhydrase (CA). These enzymes play a crucial role in pH regulation and other physiological processes. Several 2H-chromene derivatives have been shown to be potent and selective inhibitors of tumor-associated CA isoforms IX and XII mdpi.comnih.gov.

Molecular docking studies have provided insights into the binding of coumarin derivatives to the active site of carbonic anhydrases. These studies suggest that the coumarin scaffold or its hydrolyzed product can orient itself within the active site to interact with key residues and the catalytic zinc ion nih.govunich.it. The specific substitution pattern on the chromene ring, including the presence of a fluorine atom, can influence the binding mode and affinity mdpi.com. For instance, in a study of 7H-furo-chromene derivatives, a fluorine atom on an aromatic substituent was found to improve activity and selectivity towards hCA IX and XII mdpi.com.

Mechanistic Insights into Enzyme Inhibition

A fascinating aspect of the interaction between coumarins and carbonic anhydrases is their unique mechanism of inhibition. Coumarins act as prodrug inhibitors. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase within the active site. This reaction opens the ring to form a 2-hydroxy-cinnamic acid derivative, which then acts as the actual inhibitory species by binding to the enzyme rsc.orgnih.govnih.govchim.itnih.gov.

This mechanism confers a high degree of selectivity for different CA isoforms, as the efficiency of hydrolysis and the binding of the resulting carboxylic acid can vary significantly between isoforms nih.gov. The electronic properties of the substituents on the coumarin ring, such as the 7-fluoro group, can influence the rate of lactone hydrolysis and the binding affinity of the resulting inhibitor.

The inhibition of other enzymes by fluorinated compounds often relies on the unique properties of the fluorine atom. Its high electronegativity can lead to the formation of strong, non-covalent interactions with enzyme active site residues or can stabilize transition states, leading to potent inhibition researchgate.netnih.gov. While the primary mechanism for CA inhibition is hydrolysis, the fluorine atom in this compound can still play a role in modulating the binding of the hydrolyzed product within the active site.

EnzymeCoumarin DerivativeInhibition Constant (Ki)Inhibition Mechanism
Carbonic Anhydrase IXEMAC10163b (a 2H-chromene derivative)0.53 µMProdrug (hydrolysis to carboxylic acid)
Carbonic Anhydrase XIIEMAC10163b (a 2H-chromene derivative)0.47 µMProdrug (hydrolysis to carboxylic acid)
Carbonic Anhydrase IVarious simple coumarins137 - 948.9 µMProdrug (hydrolysis to carboxylic acid)
Carbonic Anhydrase IIVarious simple coumarins296.5 - 961.2 µMProdrug (hydrolysis to carboxylic acid)

Enzymatic Synthesis and Biocatalytic Transformations of Fluorinated Compounds

The synthesis of fluorinated organic molecules can be challenging using traditional chemical methods. Biocatalysis, using enzymes to perform chemical transformations, offers a powerful alternative, often providing high selectivity and milder reaction conditions. While the specific enzymatic synthesis of this compound has not been extensively reported, general enzymatic strategies for the fluorination of organic molecules are being developed.

One approach is chemo-enzymatic synthesis, which combines chemical and enzymatic steps. For example, cytochrome P450 monooxygenases can be used to introduce a hydroxyl group at a specific, non-activated position on a precursor molecule. This hydroxyl group can then be chemically converted to a fluorine atom using a deoxofluorination reagent nih.gov. This strategy could potentially be applied to the synthesis of this compound from a 7-hydroxycoumarin precursor.

Direct enzymatic fluorination using fluorinase enzymes is another promising avenue. These enzymes catalyze the formation of a carbon-fluorine bond. Although the substrate scope of known fluorinases is currently limited, enzyme engineering efforts are underway to expand their utility for the synthesis of a wider range of fluorinated compounds.

Biocatalytic transformations can also be used to modify existing fluorinated compounds. For instance, hydrolases can be used for the kinetic resolution of racemic fluorinated molecules, and other enzymes can be used to introduce new functional groups onto a fluorinated scaffold. These methods hold promise for the sustainable and efficient synthesis of novel this compound derivatives with tailored properties.

Materials Science Applications

The incorporation of a fluorine atom at the 7-position of the coumarin scaffold imparts distinct electronic and photophysical properties, making this compound and its derivatives valuable building blocks in materials science. These properties include enhanced fluorescence, altered liquid crystalline behavior, and potential for creating photoactive surfaces.

Design of Organic Light-Emitting Diode (OLED) Components

While direct studies on this compound as a primary emitter in OLEDs are not extensively documented, the broader class of coumarin derivatives is well-regarded for its utility in OLED technology, particularly as blue and green emitters. The strong fluorescence and high quantum yields of coumarins are desirable characteristics for efficient light emission.

Research into amino-coumarin derivatives has demonstrated their potential as highly efficient blue emitting materials for non-doped OLEDs. For instance, novel blue emitting materials incorporating a coumarin moiety have been synthesized and shown to exhibit promising electroluminescence properties. One such derivative, 7-diphenylamino-4-methyl-coumarin (DPA-MC), when used as the emitting layer in a non-doped OLED, displayed a high luminescence efficiency of 3.83 cd/A and a power efficiency of 2.46 lm/W, with CIE coordinates of (0.154, 0.190), indicating a deep blue emission.

Furthermore, the strategic placement of methyl groups on the julolidyl ring of a coumarin structure has led to the development of efficient green fluorescent dopants for OLEDs. A notable example, C-545P, exhibits good thermal stability and photostability, and when doped into an Alq3 host, it produces a high-performance green OLED.

Although specific data on this compound in OLEDs is limited, the established performance of its structural analogs suggests that its favorable fluorescent properties could be harnessed for the design of new and efficient light-emitting materials. The fluorine substituent could potentially enhance electron injection and transport properties, as well as improve the color purity and stability of the resulting OLED device.

Development of Fluorescent Dyes for Advanced Optical Materials

The inherent fluorescence of the coumarin core is significantly modulated by the introduction of a fluorine atom at the 7-position. This has led to the development of 7-fluoro-coumarin derivatives as advanced fluorescent dyes for a variety of optical materials and applications.

The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern. For example, a fluorescent probe based on a 7-alkoxy-2H-chromen-2-one scaffold, specifically 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, has been synthesized and characterized. This compound exhibits good Stokes shift values, ranging from 57 to 62 nm, and its fluorescence quantum yield is influenced by the polarity of the solvent. nih.gov Such sensitivity to the local environment makes these dyes suitable for use as fluorescent probes in materials science, where they can report on the properties of polymers and other matrices.

The table below summarizes the photophysical properties of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one in different solvents. nih.gov

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield
Methanol323382590.62
Ethanol (B145695)324384600.65
Acetonitrile322379570.58
Dichloromethane325387620.71
Chloroform326388620.73
Dioxane323380570.68

The development of such dyes contributes to the creation of advanced optical materials with tailored fluorescent responses for applications in sensing, imaging, and optical data storage.

Liquid Crystalline Properties and Mesophase Behavior

The introduction of a fluorine atom into the coumarin structure has been shown to significantly influence its liquid crystalline properties. Research on new fluoro coumarin carboxylates has revealed the emergence of mesophases, particularly the smectic A (SmA) phase.

A study on 4-alkoxyphenyl-coumarin-3-carboxylates with different substituents at the 7-position of the coumarin ring demonstrated that only the derivatives with a trifluoromethyl (-CF3) group, which is a strong electron-withdrawing group, exhibited liquid crystalline behavior. tandfonline.comresearchgate.net Specifically, the 4-alkoxyphenyl-7-trifluoromethyl-coumarin-3-carboxylate series displayed a smectic A mesophase. tandfonline.comresearchgate.net This indicates that the electronic nature of the substituent at the 7-position plays a crucial role in the formation of liquid crystalline phases.

The mesomorphic behavior of these fluorinated coumarin derivatives is summarized in the table below. tandfonline.com

CompoundR (alkoxy chain)Crystal to SmA Transition (°C)SmA to Isotropic Transition (°C)
7a OCH3165.2175.8
7b OC2H5158.4170.1
7c OC3H7152.6165.3
7d OC4H9145.8160.5
7e OC5H11140.1155.2
7f OC6H13135.7150.9
7g OC7H15130.3145.6

The observation of a smectic A phase in these fluorinated coumarin derivatives highlights their potential for use in liquid crystal displays (LCDs) and other electro-optical devices where the ordered, layered structure of the SmA phase can be exploited. The presence of the fluorine atom can also impart other desirable properties, such as a lower melting point and a modified dielectric anisotropy, which are important parameters for display applications. njit.edu

Photoactive Surfaces and Light Harvesting Systems

The application of this compound and its derivatives in the creation of photoactive surfaces and light-harvesting systems is an emerging area of research. The strong absorption and emission properties of coumarins make them attractive candidates for use as photosensitizers and components of artificial light-harvesting antennas.

The process of photoinduced energy transfer is fundamental to the operation of light-harvesting systems. Research on bichromophoric molecules containing two coumarin units linked by a flexible spacer has demonstrated the ability to tune the efficiency of energy transfer through cation binding. instras.com This principle could be extended to systems incorporating this compound, where the fluorine substituent could modulate the energy levels of the chromophore and influence the energy transfer dynamics.

While specific examples of this compound being directly integrated into photoactive surfaces or light-harvesting assemblies are not yet widely reported, the fundamental photophysical properties of this compound suggest its potential in these applications. For instance, it could be grafted onto polymer surfaces to create materials that respond to light, or incorporated into larger supramolecular structures designed to mimic the light-harvesting complexes found in natural photosynthesis. The ability of the coumarin scaffold to undergo photodimerization also presents possibilities for creating photo-patternable surfaces. biosynth.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated coumarins like this compound typically involves:

  • Nitro group reduction : Starting from nitro-substituted coumarins, using iron powder in dioxane/glacial acetic acid under reflux (e.g., 7-amino derivatives as intermediates) .
  • Fluorination strategies : Direct fluorination via electrophilic substitution or nucleophilic displacement, often requiring controlled pH and temperature to prevent side reactions (similar to difluoromethylation methods in isoflavonoid synthesis) .
  • Key factors : Solvent polarity (e.g., dioxane for nitro reduction), catalyst selection (e.g., iron powder), and reaction time significantly affect yield. For fluorinated derivatives, anhydrous conditions are critical to avoid hydrolysis .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in adjacent protons) and compare with analogs like 7-(diethylamino)-2H-chromen-2-one .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions. For example, 4-(3-fluorophenyl) analogs show planar chromenone cores with fluorine influencing intermolecular interactions .
  • Mass spectrometry : Use high-resolution MS to verify molecular formula (e.g., C9H5FO2 for this compound) .

Q. What are the common reactivity patterns of this compound in organic transformations?

  • Methodological Answer :

  • Electrophilic substitution : Fluorine’s electron-withdrawing effect directs reactions to the 6- and 8-positions. Example: Bromination at the 6-position under mild conditions .
  • Nucleophilic displacement : Fluorine at the 7-position can be replaced by nucleophiles (e.g., alkoxy groups) using phase-transfer catalysts .
  • Oxidative stability : Fluorine enhances resistance to oxidation compared to hydroxyl/methoxy analogs, as seen in chromen-2-one derivatives .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare with non-fluorinated coumarins to assess fluorine’s impact on binding affinity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine lowers HOMO energy, reducing electrophilicity but enhancing stability .
  • MD simulations : Study solvation effects and conformational flexibility in aqueous environments, critical for drug design .

Q. How should researchers address contradictory data in fluorination efficiency across studies?

  • Methodological Answer :

  • Control experiments : Replicate reactions under varying conditions (e.g., solvent: DMF vs. THF) to isolate solvent effects .
  • Analytical validation : Cross-check fluorination yields using 19F NMR and XPS to resolve discrepancies between HPLC and elemental analysis .
  • Mechanistic studies : Use isotopic labeling (e.g., 18F tracers) to track fluorination pathways and identify competing side reactions .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Methodological Answer :

  • Directing groups : Introduce temporary substituents (e.g., boronate esters) at the 3-position to steer reactions to the 6- or 8-positions .
  • Catalyst design : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation. For example, manganese-catalyzed alkenylation achieves 70–85% regioselectivity in similar coumarins .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at electron-deficient positions .

Q. How can crystallographic data resolve ambiguities in fluorine’s positional isomerism?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F···H interactions) to distinguish 7-fluoro from 6-fluoro isomers .
  • Space group determination : Monoclinic systems (e.g., P21/c) in fluorinated coumarins often show distinct packing patterns vs. orthorhombic non-fluorinated analogs .
  • Thermal ellipsoid plots : Visualize fluorine’s anisotropic displacement parameters to confirm substitution site .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound vary across studies?

  • Methodological Answer :

  • Purity assessment : Use DSC/TGA to detect impurities (e.g., unreacted starting materials) that may skew bioassays .
  • Cell line variability : Test cytotoxicity in multiple cell lines (e.g., HepG2 vs. MCF-7) to account for tissue-specific responses .
  • Metabolic stability : Fluorine’s impact on CYP450 metabolism can alter activity; perform microsomal stability assays to validate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.